molecular formula C33H29N3 B14002061 N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline

N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline

Cat. No.: B14002061
M. Wt: 467.6 g/mol
InChI Key: IRKBOPBCDTWDDY-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is known for its role as an organic photoconductor and a charge transporting molecule for nonlinear optical (NLO) applications .

Preparation Methods

The synthesis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone typically involves the reaction of 4-(Dibenzylamino)benzaldehyde with N,N-diphenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the hydrazone bond. The product is then purified through recrystallization to obtain the desired yellow crystalline solid .

Chemical Reactions Analysis

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .

Scientific Research Applications

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone has a wide range of scientific research applications:

    Chemistry: It is used as an organic photoconductor and a charge transporting molecule for NLO applications, making it valuable in the development of advanced materials and devices

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone involves its interaction with specific molecular targets and pathways. As an organic photoconductor, it facilitates the transport of charge carriers in response to light, making it useful in photoconductive applications. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .

Comparison with Similar Compounds

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone can be compared with other similar compounds, such as:

    4-(Diethylamino)benzaldehyde: This compound has a similar structure but with diethylamino groups instead of dibenzylamino groups.

    4-(Diphenylamino)benzaldehyde: This compound features diphenylamino groups and is used in various chemical reactions and applications.

The uniqueness of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBOPBCDTWDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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